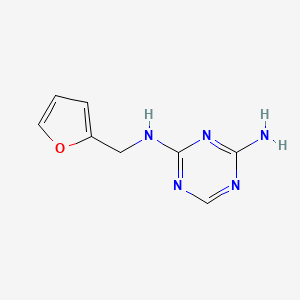

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

描述

属性

IUPAC Name |

2-N-(furan-2-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-7-11-5-12-8(13-7)10-4-6-2-1-3-14-6/h1-3,5H,4H2,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAKIQZEDXQUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-furylmethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives like furylcarboxylic acids, reduced triazine derivatives, and various substituted triazines depending on the nucleophile used.

科学研究应用

Based on the search results, here's what is known about the applications of compounds containing a 1,3,5-triazine-2,4-diamine moiety:

Metabolic Disorders and Diabetes

- Type 2 Diabetes Treatment The compound 1,3,5-triazine-2,4,6-triamine can be used to prevent or treat metabolic syndromes and diabetes . Type 2 diabetes is often characterized by insulin resistance in adipose, liver, and muscle tissues .

- Blood Glucose and Lipid Level Reduction Derivatives of 1,3,5-triazine-2,4,6-triamine may lower blood glucose and lipid levels .

- Metformin Alternative Some drugs used to treat type 2 diabetes, such as metformin, have limitations in preventing complications. Developing drugs based on the 1,3,5-triazine structure could provide alternatives with reduced dosages .

Cancer Treatment

- Antitumor Activity Certain 2,4-diamino-1,3,5-triazines exhibit in vitro antitumor activity . These compounds can be synthesized and tested for their ability to fight cancer .

- Hybrid Compounds Combining 1,3,5-triazine with other bioactive molecules, such as coumarin or 2-imino-coumarin, may produce synergistic effects in antitumor agents .

- Specific Activity Against Melanoma One specific compound, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, showed activity against the melanoma MALME-3 M cell line .

Alzheimer's Disease

- Inhibition of Aβ Aggregation Some 1,3,5-triazines have been investigated for their potential to inhibit Aβ aggregation, which is associated with Alzheimer's disease . The presence of steric bulk substituent groups may be an important structural feature for this activity .

Other Applications

- Pesticides Some triazine derivatives are used in pesticides .

- Multitargeting Agents The 1,3,5-triazine scaffold can be used to develop multitargeting agents . For instance, derivatives that combine a 1,3,5-triazine with a genistein fragment may have potential as inhibitors of acetylcholinesterase (AChE) .

作用机制

The mechanism of action of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can enhance binding affinity through π-π interactions, while the triazine ring can form hydrogen bonds and other non-covalent interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

相似化合物的比较

Comparison with Similar 1,3,5-Triazine-2,4-Diamine Derivatives

Structural and Functional Variations

The table below summarizes key structural differences, applications, and properties of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine and its analogues:

Key Comparative Insights

Environmental and Physical Properties

- Lipophilicity: Chloro (propazine) and methylthio (ametryne) groups increase log P, enhancing soil persistence .

- Metabolic Pathways : Methylthio groups in ametryne are metabolized by soil bacteria to hydroxy derivatives, while chloro groups (propazine) resist degradation . The furylmethyl group’s stability in environmental conditions remains unstudied.

生物活性

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its diverse biological activities. The triazine core is known for its pharmacological potential, and this specific derivative exhibits various mechanisms of action that could be beneficial in therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉N₅O |

| CAS Number | 98488-77-8 |

| MDL Number | MFCD19103544 |

| Appearance | Crystalline solid |

| Hazard Information | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cancer pathways. For instance, it targets DNA topoisomerase IIα and carbonic anhydrases, which are involved in cell proliferation and metabolic processes .

- Receptor Interaction : It interacts with central nervous system (CNS) relevant receptors such as serotonin 5-HT6 and adenosine A2a receptors. These interactions suggest potential applications in treating neurological disorders .

- Antimicrobial Properties : Like other triazine derivatives, this compound has demonstrated antimicrobial activity against various pathogens .

Research Findings

Multiple studies have evaluated the biological effects of this compound:

-

Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For example:

These results highlight its potential as a chemotherapeutic agent .

Cell Line GI50 (µM) Leukemia 1.96 Colon Cancer 2.60 CNS 2.72 Melanoma 1.91 Ovarian 4.01 - Enzyme Inhibition Studies : The compound has shown potent inhibitory effects on enzymes like dihydrofolate reductase (DHFR), with an IC50 value of 0.002 µM . This suggests a strong potential for developing targeted therapies.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Cancer Treatment : In a recent study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. This was attributed to its ability to induce apoptosis in cancer cells through enzyme inhibition .

- Neurological Disorders : In vitro studies showed that the compound could modulate neurotransmitter levels by interacting with serotonin receptors. This could pave the way for developing treatments for conditions like depression or anxiety disorders .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Microwave-assisted synthesis (e.g., using cyanoguanidine, aldehydes, and furfurylamine derivatives) reduces reaction time and improves regioselectivity compared to conventional heating .

- Three-component condensation : Combine cyanoguanidine, furfuraldehyde, and a substituted amine in acidic conditions, followed by cyclization. Yields range from 28–58% depending on substituents, as seen in analogous triazine-diamine syntheses .

- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC (silica gel, chloroform/methanol 9:1) and purify via column chromatography .

Q. How can the structural identity of This compound be confirmed experimentally?

- Methodology :

- NMR spectroscopy : Compare experimental and NMR data with computed values (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for triazine carbons) .

- Melting point analysis : Reported ranges for similar compounds (134–165°C) help validate purity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

Q. What safety precautions are critical when handling This compound in the laboratory?

- Methodology :

- Toxicity mitigation : Use fume hoods, gloves, and PPE due to potential cytotoxicity (observed in analogous triazine derivatives) .

- Solubility challenges : Pre-dissolve in DMSO (<1% v/v) for biological assays to avoid precipitation .

Advanced Research Questions

Q. How do substituents on the triazine core influence the antiproliferative activity of This compound derivatives?

- Methodology :

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic parameters with IC values from cell-based assays (e.g., MDA-MB-231 cells) .

- Key findings : Electron-withdrawing groups (e.g., -CF, -Cl) at the para-position enhance activity, while bulky substituents reduce bioavailability .

Q. What strategies resolve contradictions in biological activity data across different assays for triazine-diamine derivatives?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT vs. SRB assays) to rule out false positives .

- Off-target profiling : Use kinome-wide screening to identify unintended kinase inhibition (e.g., EGFR, VEGFR) .

Q. How can This compound be integrated into combination therapies to overcome drug resistance?

- Methodology :

- Synergy screening : Test with FDA-approved agents (e.g., cisplatin, paclitaxel) using Chou-Talalay analysis. For example, Compound 4f (analogous triazine) showed synergistic effects with imatinib (CI <0.5) .

- Mechanistic studies : Use RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation) and co-administer inhibitors (e.g., verapamil) .

Q. What computational tools predict the metabolic stability of This compound in preclinical models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。